molecular formula C18H25N5O8PS2- B1262537 (R)-lipoyl-AMP(1-)

(R)-lipoyl-AMP(1-)

Katalognummer: B1262537
Molekulargewicht: 534.5 g/mol
InChI-Schlüssel: QWEGOCJRZOKSOE-ADUAKINBSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-lipoyl-AMP(1-) is a lipoyl-AMP(1-) obtained by deprotonation of the phosphate OH group of (R)-lipoyl-AMP;  major species at pH 7.3. It is a conjugate base of a (R)-lipoyl-AMP.

Wissenschaftliche Forschungsanwendungen

Role in Enzymatic Reactions

(R)-lipoyl-AMP(1-) serves as a substrate for various lipoate-binding proteins and lipoate-protein ligases, which are crucial for the lipoylation process. Lipoylation is the covalent attachment of lipoic acid to lysine residues in proteins, which is essential for the function of several key enzymes involved in energy metabolism.

Enzymatic Mechanism

The mechanism involves two main enzymes:

  • PfLipL1 : This enzyme activates lipoate with ATP to form lipoyl-AMP. It acts as a redox switch that determines the downstream proteins to be activated based on the redox state of lipoate.
  • PfLipL2 : This enzyme functions as a lipoyltransferase, transferring the lipoyl moiety from lipoyl-AMP to specific substrates like BCDHLD and KDHLD, which are involved in mitochondrial metabolism .

Metabolic Pathways

(R)-lipoyl-AMP(1-) is integral to several metabolic pathways:

  • Energy Metabolism : It plays a critical role in the glycine cleavage system and the pyruvate dehydrogenase complex, facilitating the conversion of pyruvate into acetyl-CoA, which is vital for energy production.
  • Amino Acid Degradation : The compound is involved in the degradation of branched-chain amino acids, linking protein metabolism to energy production pathways .

Therapeutic Implications

Research indicates that deficiencies in enzymes related to (R)-lipoyl-AMP(1-) can lead to metabolic disorders:

  • LIPT1 Deficiency : This condition is associated with developmental delays and seizures due to impaired lipoylation processes. Studies have shown that restoring lipoylation can ameliorate some symptoms associated with this deficiency .
  • Potential Drug Development : Understanding the role of (R)-lipoyl-AMP(1-) in these pathways opens avenues for developing drugs targeting metabolic disorders or enhancing mitochondrial function .

Case Studies and Research Findings

Several studies have documented the significance of (R)-lipoyl-AMP(1-) in various contexts:

StudyFindings
Afanador et al., 2017Demonstrated that PfLipL1 produces lipoyl-AMP and that PfLipL2 transfers it to specific substrates, highlighting its dual role in lipoylation .
Ni et al., 2019Investigated LIPT1 deficiency and its effects on metabolism, establishing a link between (R)-lipoyl-AMP(1-) and neurological outcomes .
eLife Study, 2018Explored moonlighting activities of LIPT1, revealing its broader physiological roles beyond traditional enzymatic functions .

Analyse Chemischer Reaktionen

Formation and Enzymatic Activation of (R)-Lipoyl-AMP(1−)

ATP-Dependent Synthesis
(R)-Lipoyl-AMP(1−) is synthesized via a two-step enzymatic process:

  • Activation : Lipoate-protein ligases (e.g., LplA in E. coli and PfLipL1 in Plasmodium) catalyze the adenylation of lipoic acid using ATP, forming lipoyl-AMP and releasing pyrophosphate .

  • Transfer : The enzyme-bound intermediate transfers the lipoyl group to target proteins, releasing AMP .

Key Enzymes and Pathways

EnzymeSourceSubstrateFunction
LplA E. coliLipoic acid + ATPActivates lipoic acid to lipoyl-AMP
PfLipL1 PlasmodiumDihydrolipoateForms dihydrolipoyl-AMP under reducing conditions
Bovine LT Bovine mitochondriaLipoyl-AMPTransfers lipoyl group to apoproteins

Structural Insights into Reaction Mechanisms

Crystal Structures and Binding Interactions

  • U-Shaped Conformation : In bovine lipoyltransferase (bLT), (R)-lipoyl-AMP(1−) adopts a U-shaped structure, with the lipoyl moiety buried in a hydrophobic pocket and the AMP moiety hydrogen-bonded in a tunnel-like cavity .

  • Catalytic Residues : Lys135 in bLT interacts with the carbonyl oxygen of lipoyl-AMP, polarizing the C10 atom for nucleophilic attack by the target lysine .

Comparative Enzyme Features

FeatureBovine LT T. acidophilum LplA
Domain Structure N- and C-terminal domainsBifurcated active site
Accessibility AMP exposed to solventPhosphate/ribose accessible via tunnel
Redox Sensitivity Not observedN/A

Redox-Dependent Reactivity in Plasmodium

In Plasmodium, PfLipL1 exhibits dual functionality:

  • Oxidizing Conditions : Directly lipoylates the H-protein via a canonical ligation .

  • Reducing Conditions : Generates dihydrolipoyl-AMP (Kd = 5.8 μM), which is transferred by PfLipL2 to dehydrogenase complexes (BCDH, KDH) .

Key Observations

  • PfLipL2 cannot utilize oxidized lipoyl-AMP, highlighting redox-specific substrate recognition .

  • The weakened binding of dihydrolipoyl-AMP under reducing conditions facilitates transfer to PfLipL2 .

Kinetic and Thermodynamic Parameters

Binding Affinities

  • PfLipL1 : Binds lipoyl-AMP with Kd = 0.02 μM (oxidized) vs. 5.8 μM (reduced) .

  • bLT : Stabilizes lipoyl-AMP via van der Waals interactions (lipoyl) and hydrogen bonds (AMP) .

Reaction Efficiency

EnzymeSubstrateCatalytic Rate (kcat)
PfLipL1 DihydrolipoateNot quantified
LplA Lipoic acidATP-dependent

Eigenschaften

Molekularformel

C18H25N5O8PS2-

Molekulargewicht

534.5 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1

InChI-Schlüssel

QWEGOCJRZOKSOE-ADUAKINBSA-M

Isomerische SMILES

C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Kanonische SMILES

C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-lipoyl-AMP(1-)
Reactant of Route 2
Reactant of Route 2
(R)-lipoyl-AMP(1-)
Reactant of Route 3
Reactant of Route 3
(R)-lipoyl-AMP(1-)
Reactant of Route 4
Reactant of Route 4
(R)-lipoyl-AMP(1-)
Reactant of Route 5
(R)-lipoyl-AMP(1-)
Reactant of Route 6
(R)-lipoyl-AMP(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.